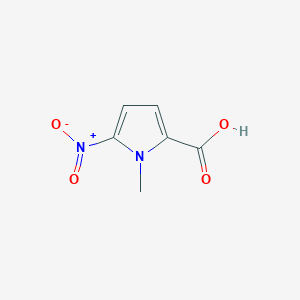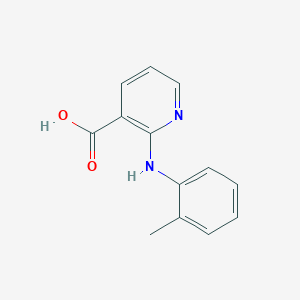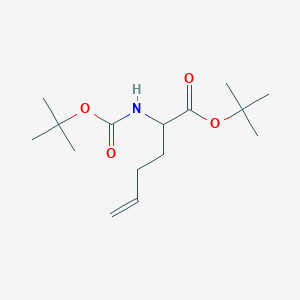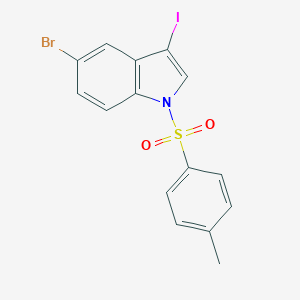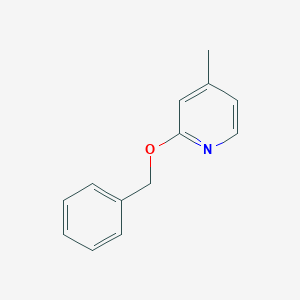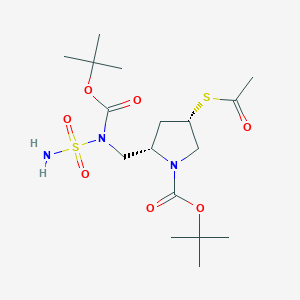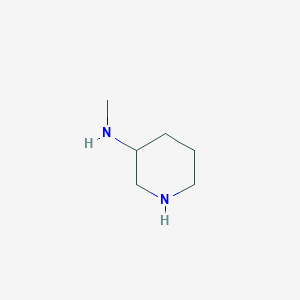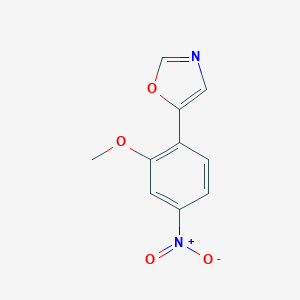
2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been found to have antifungal activity by inhibiting the growth of fungal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine in lab experiments is its potential pharmacological properties. It has shown promising results in the treatment of various diseases and disorders. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine. One of the directions is to further investigate its potential pharmacological properties and its mechanism of action. This can be achieved through in vitro and in vivo studies. Another direction is to develop more potent and selective analogs of this compound that can be used in the treatment of various diseases and disorders. Additionally, the development of new synthesis methods for this compound can also be explored to improve its yield and purity.
Conclusion:
In conclusion, 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of this compound.
Méthodes De Synthèse
The synthesis of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine can be achieved through several methods. One of the most commonly used methods is the reaction of 2-chloro-4-(p-ethylphenoxy)-6-aminopyrimidine with sodium hydroxide and chloroacetyl chloride. This reaction results in the formation of 2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine in good yield.
Applications De Recherche Scientifique
2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine has been extensively studied for its potential pharmacological properties. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
100763-77-7 |
|---|---|
Nom du produit |
2-Amino-4-(p-ethylphenoxy)-6-chloropyrimidine |
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
4-chloro-6-(4-ethylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-2-8-3-5-9(6-4-8)17-11-7-10(13)15-12(14)16-11/h3-7H,2H2,1H3,(H2,14,15,16) |
Clé InChI |
WVCGKJPQJNRCBE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Synonymes |
2-amino-4-(p-ethylphenoxy)-6-chloropyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



